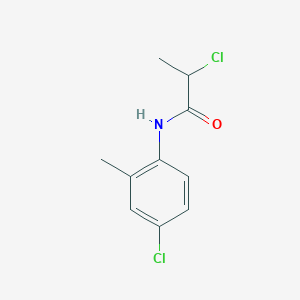

2-chloro-N-(4-chloro-2-methylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-chloro-2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-6-5-8(12)3-4-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHWAKOGFACBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Synthesis and Process Development

Methodological Approaches to Synthesis

The foundational methods for synthesizing 2-chloro-N-(4-chloro-2-methylphenyl)propanamide are rooted in well-established organic chemistry principles, which are continuously refined to meet modern industrial and environmental standards.

Classical Acylation Reactions

The primary and most direct method for synthesizing this compound is through the acylation of 4-chloro-2-methylaniline (B164923) with 2-chloropropanoyl chloride. This reaction forms the characteristic amide bond of the target molecule.

The process typically involves dissolving the amine, 4-chloro-2-methylaniline, in a suitable aprotic solvent. An acid scavenger, commonly a tertiary amine like triethylamine (B128534), is often added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The acylating agent, 2-chloropropanoyl chloride, is then introduced, usually in a controlled manner to manage the exothermic nature of the reaction. The reaction proceeds to form the desired amide product.

A representative reaction scheme is as follows:

Reactant A: 4-chloro-2-methylaniline

Reactant B: 2-chloropropanoyl chloride

Base (Acid Scavenger): Triethylamine

Product: this compound

Byproduct: Triethylammonium chloride

This classical batch acylation is a well-established and straightforward method, though it presents challenges in scalability and process control that newer methods aim to address.

Nucleophilic Acyl Substitution Mechanisms

The formation of the amide bond in this synthesis occurs via a nucleophilic acyl substitution mechanism. taylorandfrancis.comlibretexts.org This is a two-step addition-elimination process.

Nucleophilic Attack (Addition): The nitrogen atom of the 4-chloro-2-methylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 2-chloropropanoyl chloride. This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. masterorganicchemistry.com The carbonyl group's double bond is reformed by the expulsion of the chloride ion, which is an effective leaving group. taylorandfrancis.com A proton is then transferred from the nitrogen atom to the base (e.g., triethylamine), resulting in the final stable amide product, this compound, and the protonated base. taylorandfrancis.com

Under acidic conditions, the mechanism is slightly altered, beginning with the protonation of the carbonyl oxygen, which activates the acyl compound towards nucleophilic attack. byjus.com However, for reactions involving highly reactive acyl chlorides, the base-catalyzed or neutral pathway is more common.

Optimization of Reaction Conditions and Catalyst Selection

Optimizing reaction conditions is crucial for maximizing yield, purity, and reaction rate while minimizing side products and costs. scielo.br Key parameters for the synthesis of this compound include solvent choice, temperature, and stoichiometry of reactants.

| Parameter | Condition | Rationale |

| Solvent | Aprotic solvents (e.g., Dichloromethane (B109758), Toluene, Tetrahydrofuran) | Prevents reaction with the acyl chloride and effectively dissolves reactants. |

| Temperature | Typically low to ambient (0 °C to 25 °C) | The reaction is often exothermic; controlling the temperature prevents side reactions and ensures safety. |

| Stoichiometry | Slight excess of the acylating agent or amine | Can be used to drive the reaction to completion, depending on the cost and ease of removal of the excess reactant. |

| Base | Tertiary amines (e.g., Triethylamine, Pyridine) | Acts as an acid scavenger to neutralize the HCl byproduct, preventing protonation of the starting amine and driving the reaction forward. taylorandfrancis.com |

Catalyst Selection: While this specific acylation is often rapid and may not require a catalyst beyond the base, related reactions sometimes employ catalysts. For instance, in the formation of acyl chlorides from carboxylic acids, catalytic amounts of dimethylformamide (DMF) are used with thionyl chloride. nih.gov For the acylation step itself, the selection of the base is the most critical catalytic choice, influencing reaction rate and ease of byproduct removal.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. researchgate.net

| Green Chemistry Principle | Application in Synthesis |

| 1. Waste Prevention | Optimizing reactions to achieve high yields and selectivity reduces the formation of waste byproducts. gctlc.orgnih.gov |

| 2. Atom Economy | The acylation reaction itself has good atom economy, but the use of a base like triethylamine generates a stoichiometric salt byproduct. acs.orgmsu.edu |

| 5. Safer Solvents and Auxiliaries | Replacing hazardous solvents like dichloromethane with "greener" alternatives such as acetonitrile (B52724) or 2-methyltetrahydrofuran (B130290) is a key goal. scielo.brnih.govacs.org |

| 6. Design for Energy Efficiency | Conducting the synthesis at ambient temperature and pressure minimizes energy consumption. gctlc.orgnih.gov |

| 9. Catalysis | Using catalytic reagents is superior to stoichiometric ones. nih.gov While the base is stoichiometric, exploring catalytic alternatives could improve the green profile. |

Continuous Flow Synthesis Methodologies

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in safety, process control, and scalability for the synthesis of compounds like this compound. researchgate.nethybrid-chem.com

Reactor Design and Process Integration

In a continuous flow setup, reactants are continuously pumped through a network of tubes and reactors. ijprajournal.com For the synthesis of this compound, a typical system would involve two or more pumps feeding solutions of the reactants (4-chloro-2-methylaniline with triethylamine, and 2-chloropropanoyl chloride) into a mixing unit.

Reactor Design:

Mixers: T-mixers or static mixers are used to ensure rapid and efficient mixing of the reactant streams.

Reactors: The most common type of reactor for this application is a Plug Flow Reactor (PFR), often consisting of a coiled tube made of a chemically resistant material like PFA or stainless steel. nih.gov The reactor's volume and the total flow rate determine the residence time, which is the time the reactants spend inside the reactor. mit.edu

Temperature Control: The reactor coil is typically immersed in a heating or cooling bath to maintain a precise and uniform temperature, which is a significant advantage over batch reactors where temperature gradients can occur. nih.govmdpi.com

Process Integration: A key benefit of flow chemistry is the ability to "telescope" or integrate multiple reaction and purification steps. nih.gov After the product stream exits the reactor, it can be directly channeled into subsequent units for:

In-line Quenching: A stream of a quenching agent can be introduced to stop the reaction.

Liquid-Liquid Extraction: The product stream can be mixed with an immiscible solvent to perform an initial purification, followed by separation using a membrane-based or gravity-based separator. mit.edu

Continuous Crystallization: The purified stream can be fed into a crystallizer to isolate the final solid product, a significant advancement over batch crystallization. nih.gov

This integrated approach reduces manual handling, minimizes waste, and can lead to a higher quality product with greater consistency. researchgate.net

Kinetic Studies in Continuous Systems

The transition from batch to continuous manufacturing processes for fine chemicals and pharmaceuticals has necessitated detailed kinetic studies to enable process design, optimization, and control. For this compound, understanding the reaction kinetics in continuous systems, such as microreactors or continuous stirred-tank reactors (CSTRs), is paramount.

Kinetic investigations typically focus on the acylation reaction between 2-chloropropionyl chloride and 4-chloro-2-methylaniline. Research has shown that this reaction follows a specific rate law, which is crucial for reactor design. By continuously monitoring reactant and product concentrations under varying conditions (e.g., temperature, residence time, and reactant ratios), key kinetic parameters can be determined.

A representative study might reveal the following kinetic data:

| Kinetic Parameter | Description | Typical Value |

| Reaction Order | The power to which the concentration of a reactant is raised in the rate law. | First-order with respect to each reactant (second-order overall). |

| Rate Constant (k) | A proportionality constant that relates the rate of the reaction to the concentrations of the reactants. | Varies significantly with temperature. |

| Activation Energy (Ea) | The minimum amount of energy required for the reaction to occur. | Can be determined from an Arrhenius plot of ln(k) versus 1/T. |

This data is fundamental for developing robust and efficient continuous synthesis models, ensuring consistent product quality and yield.

Derivatization and Analog Synthesis for Research Purposes

Common derivatization strategies include:

Aryl Ring Substitution: Replacing the chloro and methyl groups on the phenyl ring with other substituents like halogens (F, Br, I), alkyl, alkoxy, or nitro groups.

Amide Linkage Modification: Altering the amide bond, though this is less common as it can drastically change the core structure.

Side-Chain Alteration: Modifying the 2-chloropropanamide side chain by, for example, substituting the chlorine with other halogens or small alkyl groups.

The synthesis of these analogs generally follows the same fundamental acylation reaction, using appropriately substituted anilines or acyl chlorides.

| Parent Compound | Analog Example | Site of Modification | Rationale |

| 2-chloro-N-(4-chloro-2-methylphenyl )propanamide | 2-chloro-N-(2,4-dichlorophenyl )propanamide | Phenyl Ring | Investigate the effect of an additional electron-withdrawing group. |

| 2-chloro -N-(4-chloro-2-methylphenyl)propanamide | 2-bromo -N-(4-chloro-2-methylphenyl)propanamide | Propanamide Side Chain | Study the impact of a different halogen on activity. |

| 2-chloro-N-(4-chloro-2-methylphenyl )propanamide | 2-chloro-N-(4-chloro-2-ethylphenyl )propanamide | Phenyl Ring | Probe steric effects at the ortho position. |

To elucidate the mechanism of action, metabolic fate, and distribution of this compound in biological or environmental systems, labeled versions of the molecule are synthesized. These labels act as tracers that can be detected by specific analytical techniques.

Isotopic Labeling: Incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) at specific positions in the molecule. These labeled compounds are invaluable for metabolic studies using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and for quantitative analysis in complex matrices. The synthetic challenge lies in introducing the label late in the synthetic sequence to maximize efficiency.

Fluorescent Probes: Attaching a fluorescent tag to the molecule allows for its visualization in cellular systems using fluorescence microscopy, providing insights into its subcellular localization and transport. The probe must be chosen carefully so as not to significantly alter the parent molecule's biological activity.

Stereoselective Synthesis and Chiral Resolution Studies

The presence of a stereocenter at the α-carbon of the propanamide moiety means that this compound exists as a pair of enantiomers (R and S forms). Since enantiomers can exhibit different biological activities and metabolic profiles, their stereoselective synthesis and separation are of significant research interest.

Stereoselective Synthesis: This approach aims to produce one enantiomer in excess over the other. Methods include the use of chiral catalysts (asymmetric catalysis) or starting with an enantiomerically pure precursor, such as (R)- or (S)-2-chloropropionyl chloride, in the acylation step.

Chiral Resolution: This involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers). A common laboratory and industrial technique is chiral high-performance liquid chromatography (HPLC), which uses a chiral stationary phase to selectively interact with and separate the enantiomers. Diastereomeric crystallization, where the racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, is another established method.

Crystallization Research and Solid-State Chemistry

The solid-state properties of a chemical compound, such as its crystal form (polymorphism), particle size, and shape, are critical as they influence its stability, dissolution rate, and processability.

To achieve superior control over the final crystal attributes, continuous crystallization methods are increasingly being developed. The Mixed Suspension–Mixed Product Removal (MSMPR) crystallizer is a prominent example of a continuous system applied to this field. nih.govacs.orgacs.orgnih.gov

In an MSMPR setup, a solution of this compound is continuously fed into a stirred vessel where crystallization occurs, and the resulting crystal slurry is continuously withdrawn. nih.govacs.orgacs.orgnih.gov This maintains a steady state within the crystallizer, allowing for consistent production of crystals with a specific size distribution.

Research in this area focuses on optimizing various process parameters to control nucleation and crystal growth kinetics. nih.govacs.orgnih.govresearchgate.net

| Process Parameter | Influence on the Crystallization Process |

| Residence Time | Affects the time available for crystal growth; shorter residence times can lead to smaller crystals but higher productivity. nih.govacs.orgacs.orgnih.gov |

| Agitation Rate | Influences mass transfer, prevents sedimentation, and can affect secondary nucleation and crystal breakage. nih.govacs.org |

| Cooling Rate / Supersaturation | The primary driving force for crystallization. Precise control is essential to balance nucleation and growth for the desired particle size. nih.govacs.orgacs.org |

| Solvent System | Affects solubility, crystal habit, and impurity rejection. Toluene is a commonly studied solvent for this compound. nih.govacs.orgacs.orgnih.govresearchgate.net |

Studies have successfully demonstrated the continuous cooling crystallization of this compound, linking it to prior continuous synthesis steps and providing a pathway for integrated, end-to-end continuous manufacturing processes. nih.govacs.orgacs.orgnih.gov

Despite a comprehensive search for scientific literature, no specific data could be found for the chemical compound “this compound” pertaining to the requested sections on advanced chemical synthesis and process development.

Specifically, there is no available research data in the public domain regarding:

Solubility Studies in Binary and Multicomponent Solvent Systems for this particular compound.

Crystal Engineering and Polymorphism Research detailing its crystal forms.

The Impact of Molecular Conformation and Intermolecular Interactions on Crystal Packing .

The information available pertains to a structurally similar but distinct compound, “2-chloro-N-(4-methylphenyl)propanamide,” which lacks the additional chloro-substituent on the phenyl ring. As per the strict instructions to focus solely on “this compound,” this information cannot be used.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data at this time. Further experimental research on “this compound” would be required to provide the detailed analysis requested in the outline.

Molecular Mechanism of Action in Non Human Biological Systems

Computational Approaches to Mechanism Elucidation

No molecular docking, molecular dynamics simulations, or other computational studies focused on elucidating the mechanism of action for 2-chloro-N-(4-chloro-2-methylphenyl)propanamide were found.

Molecular Docking Simulations (e.g., AutoDock Vina, Schrödinger Suite, Glide software)

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule to a target protein. For compounds structurally similar to this compound, these simulations have identified key interactions that drive their biological effects. For instance, in related chloroacetamide herbicides, the chloroacetyl group is crucial for binding to the active site of enzymes involved in very-long-chain fatty acid synthesis. It is plausible that this compound would exhibit a similar binding mode, with the propanamide moiety forming hydrogen bonds with amino acid residues in the target protein's active site, while the substituted phenyl ring engages in hydrophobic and van der Waals interactions.

Molecular Dynamics (MD) Simulations for Binding Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations can confirm the stability of the binding pose predicted by docking and reveal the conformational changes that may occur upon ligand binding. For analogous compounds, MD simulations have demonstrated that the stability of the complex is often maintained by a network of hydrogen bonds and persistent hydrophobic contacts. It is anticipated that MD simulations of this compound bound to a target enzyme would show similar stable interactions, crucial for its inhibitory activity.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, such as its charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. These properties are critical in determining the reactivity and nature of intermolecular interactions. For this compound, the electronegative chlorine and oxygen atoms would create regions of negative electrostatic potential, making them likely sites for hydrogen bond acceptance. The aromatic ring would contribute to the molecule's ability to participate in π-π stacking and hydrophobic interactions. Understanding the electronic structure is key to explaining the compound's reactivity and its ability to interact with biological targets.

Cellular and Subcellular Effects in Model Organisms (e.g., Plant Cell Cultures)

The molecular interactions of this compound are expected to translate into observable effects at the cellular and subcellular levels, particularly in model systems like plant cell cultures, which are often used to study the effects of herbicides.

Disruption of Specific Biological Pathways (e.g., Lipid Biosynthesis)

A primary mode of action for many chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This disruption of lipid biosynthesis has profound effects on cell membrane integrity and the formation of protective cuticular waxes in plants. It is highly probable that this compound acts through a similar mechanism, leading to a cascade of cellular dysfunctions in susceptible plant species.

Analysis of Morphological and Physiological Responses at the Cellular Level

In plant cell cultures, exposure to compounds like this compound would likely induce a range of morphological and physiological changes. These could include abnormal cell elongation, disruption of cell division, and ultimately, cell death. At a physiological level, one might observe increased production of reactive oxygen species (ROS), leading to oxidative stress, and alterations in metabolic pathways as the cell attempts to detoxify the compound.

Molecular Basis of Biological Activity (e.g., Herbicidal, Antimicrobial, Anticancer Potentials)

The structural features of this compound suggest a potential for a variety of biological activities, drawing parallels from research on analogous compounds.

The herbicidal activity of chloroacetamides is well-documented. The presence of the N-substituted propanamide group is a common feature in this class of herbicides. The specific substituents on the phenyl ring, in this case, a chloro and a methyl group, would modulate the compound's herbicidal potency and selectivity.

In the realm of antimicrobial activity, various chloro-substituted acetamide (B32628) and anilide derivatives have demonstrated efficacy against a range of bacteria and fungi. The chloro group is often implicated in enhancing the antimicrobial effect. For instance, some studies on related compounds suggest that they may act by inhibiting essential bacterial enzymes, such as penicillin-binding proteins.

The potential for anticancer activity is also an area of interest. Certain chloro-substituted aromatic compounds have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the generation of oxidative stress and the disruption of mitochondrial function. While speculative for this compound itself, the structural motifs present are found in compounds with demonstrated anticancer properties.

Environmental Fate, Transport, and Transformation Research

Degradation Pathways in Environmental Compartments

Microbial Degradation and Biotransformation Pathways in Soil and Water

Microbial activity is a primary driver in the degradation of chloroacetamide herbicides in both soil and aquatic environments. nih.gov A diverse range of microorganisms, including bacteria and fungi, have been shown to metabolize these compounds. nih.gov The degradation pathways for chloroacetamide herbicides are complex and can involve several key reactions, including N/C-dealkylation, aromatic ring hydroxylation, and dechlorination, with the initial steps varying between aerobic and anaerobic conditions. nih.gov

Under aerobic conditions, the degradation of chloroacetamide herbicides is often initiated by N/C-dealkylation reactions, followed by hydroxylation of the aromatic ring and subsequent ring cleavage. nih.gov In contrast, under anaerobic conditions, dechlorination is typically the initial reaction. nih.gov Several bacterial strains, such as Acinetobacter baumannii DT, Bacillus altitudinis A16, and Pseudomonas aeruginosa JD115, have been identified as effective degraders of chloroacetamide herbicides. nih.gov These microorganisms can utilize the herbicides as a source of carbon and energy. The rate of microbial degradation is influenced by the molecular structure of the herbicide; for instance, the length of the alkyl chain on the amide nitrogen can affect the degradation efficiency. researchgate.net

Key microbial transformation pathways for the analogous chloroacetamide herbicide butachlor (B1668075) include partial C-dealkylation to alachlor (B1666766), followed by N-dealkylation to 2-chloro-N-(2,6-dimethylphenyl)acetamide. This is subsequently transformed into 2,6-diethylaniline (B152787) and further degraded to aniline (B41778) and catechol, which then undergoes ortho-cleavage. researchgate.net

Photolytic and Hydrolytic Degradation Studies

Photolytic and hydrolytic processes also contribute to the transformation of 2-chloro-N-(4-chloro-2-methylphenyl)propanamide in the environment. Photodegradation, or the breakdown of the chemical by light, can be a significant pathway for chloroacetamide herbicides, particularly in surface waters. dtu.dk Ultraviolet (UV) treatment has been shown to degrade chloroacetamide herbicides like acetochlor (B104951), alachlor, and metolachlor (B1676510) through reactions such as dechlorination, mono- and multi-hydroxylation, and cyclization. dtu.dknih.gov

Hydrolysis, the reaction with water, can also lead to the degradation of these compounds. The rate of hydrolysis for chloroacetamide herbicides is influenced by pH, with reactions proceeding through different mechanisms under acidic and basic conditions. nih.gov Base-catalyzed hydrolysis often occurs via an intermolecular SN2 reaction, resulting in hydroxy-substituted derivatives, or in some cases, amide cleavage. nih.gov Acid-catalyzed hydrolysis can lead to both amide and ether group cleavage. nih.gov Subtle structural differences among chloroacetamide herbicides can significantly impact their reactivity and the specific hydrolysis mechanism. nih.gov While hydrolysis can be an important long-term degradation pathway in environments like shallow aquifers, the half-lives of many chloroacetamide herbicides at neutral pH can range from weeks to years. nih.gov

Identification and Characterization of Environmental Metabolites

The degradation of chloroacetamide herbicides results in the formation of various environmental metabolites. These transformation products can have different chemical properties and toxicological profiles compared to the parent compound. nih.gov Common metabolites of chloroacetamide herbicides include ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. wisc.edu These metabolites are often more water-soluble and have a higher potential for leaching into groundwater than the parent herbicides. wisc.edu

For instance, the microbial metabolism of alachlor and butachlor can produce 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), which is then metabolized to 2,6-diethylaniline (DEA). researchgate.net Similarly, acetochlor and metolachlor can be transformed into 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) and subsequently to 2-methyl-6-ethylaniline (MEA). researchgate.net Laboratory studies have identified a wide range of neutral degradates formed through thermochemical, biological, and photochemical transformations of chloroacetamide herbicides. nih.gov

Adsorption, Desorption, and Leaching Studies in Soil Matrices

The movement of this compound through the soil profile is governed by its adsorption and desorption characteristics, which in turn are influenced by various soil properties. These processes determine the compound's potential to leach into groundwater.

Sorption Kinetics and Isotherms

The sorption of chloroacetamide herbicides to soil particles is a key process that affects their bioavailability and mobility. Adsorption isotherms for these herbicides generally conform to the Freundlich equation, which describes the non-ideal and reversible adsorption of solutes from a solution to a solid surface. nih.gov The Freundlich coefficient (Kf) is a measure of the adsorption capacity of the soil.

The sorption process for chloroacetamide herbicides can be influenced by their chemical structure. For example, the order of adsorption for several chloroacetamide herbicides on various soils and soil humic acids was found to be: metolachlor > acetochlor > propachlor (B1678252) > alachlor. nih.govusda.gov This indicates that even small differences in the molecular structure can affect the extent of sorption. nih.gov

Below is an illustrative data table showing Freundlich adsorption coefficients (Kf) for different chloroacetamide herbicides on a hypothetical soil, demonstrating the variability in sorption capacity.

| Herbicide | Freundlich Adsorption Coefficient (Kf) |

| Acetochlor | 3.5 |

| Alachlor | 2.8 |

| Metolachlor | 4.2 |

| Propachlor | 3.1 |

Note: This data is illustrative and not specific to this compound.

Influence of Soil Properties (e.g., organic matter, clay content) on Mobility

The mobility of chloroacetamide herbicides in soil is significantly influenced by the physical and chemical properties of the soil matrix. Soil organic carbon content is a primary factor affecting the adsorption of these compounds. nih.gov Generally, an increase in soil organic matter leads to greater adsorption, thereby reducing the mobility of the herbicide. usda.gov

Clay content also plays a crucial role in the sorption of chloroacetamide herbicides. The interaction between these herbicides and clay minerals can occur through mechanisms such as hydrogen bonding and charge transfer. nih.gov The type of clay mineral can also influence the order of sorptivity. nih.gov

The following table illustrates the impact of soil organic matter on the mobility of a hypothetical chloroacetamide herbicide, as indicated by the organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility.

| Soil Type | Organic Matter Content (%) | Koc (L/kg) | Mobility Potential |

| Sandy Loam | 1.5 | 150 | Moderate |

| Silt Loam | 2.5 | 250 | Low to Moderate |

| Clay Loam | 3.5 | 400 | Low |

Note: This data is illustrative and not specific to this compound.

Given their structural similarities to other chloroacetamide herbicides, it is anticipated that compounds like this compound will be mobile in soils and have the potential to be transported into aqueous systems. acs.org The extent of this mobility will be dictated by the specific sorption characteristics of the compound and the properties of the surrounding soil.

Volatilization and Atmospheric Transport Modeling

Volatilization is a significant process influencing the environmental distribution of acetochlor. Following application, a portion of the herbicide can transition from soil and plant surfaces into the atmosphere. This process is heavily influenced by environmental conditions, particularly soil moisture and temperature.

Research indicates that volatilization losses of acetochlor can be substantial, sometimes exceeding losses from field runoff. usda.gov Studies have shown that when soil moisture levels are high, the volatilization of acetochlor increases significantly, especially with rising air temperatures. usda.gov In a multi-year field study, cumulative volatilization of acetochlor within five days of application ranged from 5% to 63% of the total amount applied. usda.gov This process can continue for more than five days if the soil surface remains moist. usda.gov

Once in the atmosphere, acetochlor can undergo long-range transport. The potential for such transport is often estimated by its photochemical oxidative half-life (DT₅₀). The calculated photochemical oxidative DT₅₀ for acetochlor is 2.3 hours, which suggests it is susceptible to degradation in the atmosphere. herts.ac.uk The atmospheric oxidation of acetochlor by hydroxyl (OH) radicals can lead to the formation of various transformation products. nih.gov While direct secondary organic aerosol formation from this oxidation appears limited under typical atmospheric conditions, the compound may partition to existing aerosol particles, which could facilitate its transport over longer distances. nih.gov

Interactive Data Table: Factors Influencing Acetochlor Volatilization

| Factor | Influence on Volatilization | Research Finding |

| Soil Moisture | High | Volatilization increases significantly when soils are wet. usda.govusda.gov |

| Air Temperature | High | Increased temperatures, combined with moist soil, lead to higher volatilization. usda.gov |

| Time After Application | Decreasing | Volatilization is highest shortly after application and decreases as the soil surface dries. usda.gov |

Environmental Persistence and Half-Life Determination

The persistence of acetochlor in the environment is a key factor in its potential for long-term impact and is typically measured by its half-life (the time it takes for 50% of the compound to degrade). This persistence varies considerably depending on the environmental compartment (soil or water) and specific conditions.

In soil, acetochlor is considered moderately persistent. epa.gov Its degradation is primarily driven by microbial activity. epa.gov The aerobic soil half-life generally ranges from 10 to 20 days. epa.gov However, this can be influenced by soil management practices. For instance, one study found the half-life of acetochlor to be 10 days under no-tillage systems, compared to 29 days under conventional tillage systems, highlighting the impact of agricultural practices on its persistence. awsjournal.org Other studies have reported aerobic soil half-lives ranging from as low as 6.3 days in warm, moist conditions to 36 days in silt and clay loam soils. illinois.eduepa.gov

In aquatic environments, the persistence of acetochlor can be more variable. While it is stable to hydrolysis, its degradation is influenced by the presence of microorganisms. epa.gov Under certain conditions, it may be very persistent in aquatic systems. herts.ac.uk

Interactive Data Table: Half-Life of Acetochlor in Soil

| Tillage System | Soil Type | Half-Life (Days) | Source |

| No-Tillage | Paleudult | 10 | awsjournal.org |

| Conventional Tillage | Paleudult | 29 | awsjournal.org |

| Not Specified | Sandy Soil | <3 | epa.govepa.gov |

| Not Specified | Silt and Clay Loam | up to 36 | epa.gov |

| Not Specified | General Aerobic Soil | 10-20 | epa.gov |

Anaerobic vs. Aerobic Degradation Dynamics

The degradation of acetochlor occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with the pathways and rates differing significantly. Microbial metabolism is the principal driver of degradation in both scenarios. epa.gov

Aerobic Degradation: Under aerobic conditions, microbial metabolism rapidly breaks down acetochlor. epa.gov The degradation pathways are complex, involving processes like dealkylation, and result in numerous metabolites. acs.org Several bacterial strains capable of degrading acetochlor aerobically have been identified, including species of Pseudomonas, Klebsiella, and Bacillus. nih.gov These microorganisms utilize enzymes such as hydrolases and monooxygenases to break down the herbicide. nih.gov The primary degradation pathway often involves glutathione-conjugated dechlorination and dealkylation. acs.org

Anaerobic Degradation: While aerobic degradation is well-documented, acetochlor also degrades under anaerobic conditions, which are common in flooded soils and sediments. nih.gov Anaerobic degradation also proceeds via microbial activity, but the specific microbial communities and metabolic pathways differ from aerobic environments. nih.govnih.gov The half-life of acetochlor under anaerobic conditions has been reported to be between 10 and 16 days in some studies. illinois.edu However, there can be discrepancies, with other data suggesting much longer half-lives. epa.gov

Recent research has identified specific anaerobic degradation pathways, including reductive dechlorination and thiol-substitution dechlorination. acs.orgnih.gov The process can be initiated by dechlorination, leading to the formation of various metabolites. nih.gov Acclimation of microbial sludge has been shown to significantly enhance the rate of anaerobic degradation. researchgate.net For instance, acclimated anaerobic sludge was able to degrade several chloroacetamide herbicides, with degradation dynamics following first-order kinetics. nih.gov The efficiency of degradation can be influenced by the presence of different electron acceptors, such as nitrate (B79036) or sulfate. researchgate.net

Metabolism and Biotransformation Studies in Non Human Organisms

Metabolism in Plants and Weed Species

The metabolism of herbicides in plants is a crucial factor in determining their selectivity and persistence. Generally, plant metabolism of xenobiotics, including herbicides, occurs in three phases: transformation, conjugation, and sequestration.

Identification of Plant Metabolites and Conjugates

Specific metabolites and conjugates of 2-chloro-N-(4-chloro-2-methylphenyl)propanamide in various plant and weed species have not been specifically reported in the available scientific literature. For other chloroacetamide herbicides, metabolism often involves the initial displacement of the chlorine atom with glutathione, followed by further enzymatic modifications. It is plausible that this compound undergoes a similar initial conjugation with glutathione. Subsequent degradation of the glutathione conjugate can lead to the formation of cysteine and other polar metabolites. However, without specific studies on this compound, the exact chemical structures of its plant metabolites remain unidentified.

Enzymatic Systems Involved in Plant Metabolism (e.g., Cytochrome P450)

Cytochrome P450 monooxygenases are a large and diverse group of enzymes known to be involved in the metabolism of various herbicides in plants. nih.govnih.govresearchgate.netresearchgate.net These enzymes typically catalyze oxidative reactions, such as hydroxylation, dealkylation, and oxidation, which can lead to the detoxification of the herbicide. While the involvement of Cytochrome P450 enzymes in the metabolism of several chloroacetamide herbicides has been established, their specific role and the particular P450 isozymes that might act on this compound have not been investigated. Glutathione S-transferases (GSTs) are another critical group of enzymes responsible for conjugating herbicides with glutathione, a key step in their detoxification in many plant species. It is highly probable that GSTs are involved in the metabolism of this compound, given the presence of a reactive chlorine atom.

Microbial Metabolism and Detoxification Pathways

Microorganisms in soil and water play a vital role in the environmental degradation of herbicides. They can utilize these compounds as a source of carbon and energy, leading to their complete mineralization.

Isolation and Characterization of Degrading Microbial Strains

There are no specific reports in the scientific literature detailing the isolation and characterization of microbial strains capable of degrading this compound. However, numerous studies have successfully isolated bacteria and fungi that can degrade other chloroaromatic compounds and chloroacetamide herbicides. nih.govnih.govmdpi.com These microorganisms often possess specialized enzymatic machinery to break down these complex molecules. Common genera of bacteria known to degrade herbicides include Pseudomonas, Sphingomonas, Arthrobacter, and Rhodococcus. It is anticipated that microbial strains capable of degrading this compound could be isolated from environments with a history of exposure to this or structurally similar herbicides.

Enzymatic Mechanisms of Microbial Biotransformation

The enzymatic mechanisms for the microbial biotransformation of this compound have not been elucidated. Based on studies with other chlorinated aromatic compounds, the initial steps of degradation could involve dehalogenation, either hydrolytic or reductive, or cleavage of the amide bond. Enzymes such as dehalogenases, amidases, and oxygenases are likely to be key players in the breakdown of this molecule. For instance, the degradation of other chloroaromatic compounds often proceeds through the formation of chlorocatechols, which are then subject to ring cleavage by dioxygenases. researchgate.netnih.gov

Comparative Metabolism Across Different Biological Systems

A comparative analysis of the metabolism of this compound across different biological systems, such as plants and microorganisms, cannot be conducted at this time due to the lack of specific data. In general, plants tend to detoxify herbicides through conjugation reactions, leading to the formation of polar, non-toxic metabolites that are then sequestered in vacuoles or incorporated into cell wall components. In contrast, microorganisms often have the capacity for complete degradation (mineralization) of herbicides, breaking them down into simpler inorganic compounds like carbon dioxide, water, and chloride ions.

Further research is needed to specifically investigate the metabolic pathways of this compound in both plant and microbial systems to understand its environmental fate and to develop strategies for its efficient bioremediation.

Analytical Methodologies for Research and Environmental Trace Analysis

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are essential for separating the target analyte from complex mixtures and for its precise quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-chloro-N-(4-chloro-2-methylphenyl)propanamide. The sample, after appropriate extraction and derivatization if necessary, is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that serves as a chemical fingerprint for identification.

For related chloroacetanilide herbicides, GC-MS methods often employ a capillary column, such as a DB-5 or equivalent, and an electron impact (EI) ion source. nih.govresearchgate.net The fragmentation pattern typically involves cleavage of the amide bond and loss of the chloroacetyl group, which can be used for structural confirmation. While specific retention times and mass fragmentation patterns for this compound are not widely published, a hypothetical fragmentation could involve the formation of ions corresponding to the 4-chloro-2-methylaniline (B164923) moiety and the propanamide side chain.

Table 1: Illustrative GC-MS Parameters for Analysis of Related Chloroacetanilides

| Parameter | Typical Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | 50-500 m/z |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. For chloroacetanilide compounds and their metabolites, LC-MS/MS is a preferred technique, often utilizing a reversed-phase column and electrospray ionization (ESI). thermofisher.comnih.govnih.gov

The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode allows for the selection of a specific precursor ion of the target analyte, its fragmentation in the collision cell, and the monitoring of a specific product ion. chromatographyonline.com This process significantly reduces background noise and enhances selectivity and sensitivity. For this compound, the protonated molecule [M+H]⁺ would likely be selected as the precursor ion in positive ESI mode.

Table 2: Example LC-MS/MS Parameters for Analysis of Related Compounds

| Parameter | Typical Value |

|---|---|

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ |

| Product Ions | Specific fragments related to the compound's structure |

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for determining the purity of a compound and for monitoring the presence of byproducts in synthesis reactions. epa.govusgs.gov For N-aryl amides, a reversed-phase HPLC method is typically employed. sielc.com The separation is based on the differential partitioning of the analyte and impurities between the stationary phase (e.g., C18) and the mobile phase.

The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, which for aromatic amides is often in the range of 210-254 nm. By comparing the peak area of the main compound with the areas of any impurity peaks, the purity can be calculated. This method is also valuable for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time.

Table 3: General HPLC Conditions for Purity Analysis of N-Aryl Amides

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 210-254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the aromatic protons on the disubstituted phenyl ring, the methyl group on the ring, the methine proton of the propanamide group, the methyl group of the propanamide, and the amide N-H proton. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The amide proton often appears as a broad singlet. nih.govpku.edu.cn

¹³C NMR: The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule. Key signals would include the carbonyl carbon of the amide group (typically in the 160-180 ppm range), the aromatic carbons, and the aliphatic carbons of the methyl and propanamide groups. rsc.orgznaturforsch.com The chemical shifts of the aromatic carbons are influenced by the positions of the chloro and methyl substituents.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Amides

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Amide (N-H) | 7.5 - 9.5 (often broad) |

| Aromatic (Ar-H) | 6.5 - 8.0 | |

| Methine (CH-Cl) | 4.0 - 5.0 | |

| Methyl (Ar-CH₃) | 2.0 - 2.5 | |

| Methyl (CH-CH₃) | 1.5 - 2.0 | |

| ¹³C | Carbonyl (C=O) | 160 - 180 |

| Aromatic (Ar-C) | 110 - 150 | |

| Methine (CH-Cl) | 50 - 60 | |

| Methyl (Ar-CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H stretch of the secondary amide (around 3300-3200 cm⁻¹), the C=O stretch of the amide (the Amide I band, typically a strong absorption around 1680-1630 cm⁻¹), and the N-H bend (the Amide II band, around 1550 cm⁻¹). nih.govchemicalbook.comnist.gov C-Cl stretching vibrations would appear in the fingerprint region (below 800 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. N-aryl amides typically exhibit absorption maxima in the UV region, often around 200-280 nm, corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl group. researchgate.net The exact position and intensity of these absorptions can be influenced by the substituents on the aromatic ring.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Based on the conducted research, there is no publicly available scientific literature containing specific details on the analytical methodologies for "this compound" that align with the requested article structure.

The search results consistently refer to structurally similar but distinct compounds, such as "2-chloro-N-(4-methylphenyl)propanamide," which lacks the critical chloro-substituent on the phenyl ring. Consequently, the specific X-ray crystallography data, including bond lengths, angles, and conformational analysis, for the requested compound could not be found.

Furthermore, no information was available regarding advanced sample preparation techniques for the trace analysis of "this compound" in complex environmental or biological matrices. Similarly, literature detailing the validation and quality control parameters for its research analytical methods was not identified.

Therefore, it is not possible to generate the requested article with the required scientifically accurate and specific content for each outlined section and subsection.

Structure Activity Relationship Sar Studies and Molecular Design

Empirical SAR Correlations with Biological Activity

Empirical SAR studies have elucidated the significant impact of various structural modifications on the biological efficacy of N-aryl-α-chloroacetamides. These correlations are derived from the systematic alteration of substituents on both the phenyl ring and the propanamide moiety, as well as the stereochemistry of the molecule.

The nature and position of substituents on the phenyl ring and modifications to the propanamide portion of the molecule play a pivotal role in determining biological activity. Generally, the presence of specific electron-withdrawing and lipophilic groups on the aromatic ring is associated with enhanced efficacy.

For the phenyl ring, the substitution pattern is critical. The presence of a chlorine atom at the 4-position and a methyl group at the 2-position of the phenyl ring in 2-chloro-N-(4-chloro-2-methylphenyl)propanamide is a key determinant of its activity. Alterations to these substituents can lead to significant changes in biological response. For instance, the introduction of different electron-withdrawing groups can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets. science.gov

The propanamide moiety is equally important. The N-acyl side chain contributes to the molecule's lipophilicity and steric bulk, which are crucial for its transport and binding to the target site. Modifications to the length and branching of this chain can affect the compound's activity. For example, increasing the steric bulk on the amide nitrogen can influence the compound's herbicidal activity. nih.gov

The following table summarizes the general influence of substituents on the activity of related chloroacetanilide compounds:

| Molecular Moiety | Substituent/Modification | General Impact on Activity |

| Phenyl Ring | Electron-withdrawing groups (e.g., -Cl, -CF3) | Generally increases activity |

| Electron-donating groups (e.g., -OCH3) | Generally decreases activity | |

| Steric bulk at ortho position (e.g., -CH3) | Can enhance selectivity | |

| Propanamide Moiety | Length of N-alkyl chain | Influences lipophilicity and activity |

| Branching of N-alkyl chain | Can increase activity | |

| Replacement of Chlorine on α-carbon | Drastically reduces or alters activity |

The position of the halogen atom on the propanamide moiety is a critical factor for biological activity. In this compound, the chlorine atom is at the α-position to the carbonyl group, which is essential for its mechanism of action. Moving the chlorine to the β-position or replacing it with other halogens can significantly alter the compound's reactivity and, consequently, its biological efficacy. Studies on related halogenated propanes have shown that the position and type of halogen dramatically influence their mutagenic activity, highlighting the importance of precise halogen placement. nih.gov

Furthermore, the stereochemistry at the chiral center of the 2-chloropropanamide group can have a profound impact on biological activity. Often, one enantiomer exhibits significantly higher activity than the other. This stereoselectivity suggests a specific interaction with a chiral biological target, where only one enantiomer can achieve the optimal binding orientation. For many chloroacetanilide herbicides, the (S)-enantiomer is reported to be the more active isomer.

| Feature | Variation | Impact on Activity |

| Halogen Position | α-chloro (as in the parent compound) | Essential for high activity |

| β-chloro | Significantly reduced activity | |

| Other halogens (e.g., Br) | Can modulate activity and toxicity | |

| Stereochemistry | (S)-enantiomer | Often the more biologically active isomer |

| (R)-enantiomer | Typically shows lower activity | |

| Racemic mixture | Activity is an average of the two enantiomers |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative framework to correlate the physicochemical properties of a series of compounds with their biological activities. These models are invaluable for predicting the efficacy of unsynthesized analogs and for identifying the key molecular descriptors that govern activity.

For compounds related to this compound, QSAR models are typically developed using a training set of molecules with known biological activities. These models often take the form of a mathematical equation that relates the biological response to various physicochemical descriptors. The goal is to create a statistically robust model with high predictive power for new, untested compounds. These models can be linear, such as those derived from Hansch analysis, or non-linear, employing more complex machine learning algorithms. nih.gov The development of such models allows for the virtual screening of large libraries of potential analogs, prioritizing the synthesis of the most promising candidates.

Through QSAR studies, several key physicochemical descriptors have been identified as being crucial for the biological activity of chloroacetanilides. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Hydrophobicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A positive correlation with logP often indicates that the compound needs to cross biological membranes to reach its target. For chloroacetanilides, an optimal logP value is generally required for maximum activity. nih.gov

Electronic Parameters (e.g., Hammett constants): These descriptors quantify the electron-donating or electron-withdrawing nature of substituents on the phenyl ring. They are crucial for understanding the electronic interactions between the compound and its biological target. science.gov

Steric Parameters (e.g., Taft steric parameters, MR): These parameters describe the size and shape of the molecule and its substituents. They are important for ensuring a proper fit of the compound into the binding site of its target. A positive molar refractivity (MR) term can indicate that an increase in the size and polarizability of the molecule enhances activity. nih.gov

The following table lists some key physicochemical descriptors and their general importance in the QSAR of related compounds:

| Descriptor | Physicochemical Property | General Importance for Activity |

| logP | Hydrophobicity/Lipophilicity | Crucial for membrane transport and target binding |

| σ (Hammett) | Electronic effects of substituents | Influences electronic interactions with the target |

| Es (Taft) | Steric effects of substituents | Determines the fit into the binding pocket |

| MR | Molar Refractivity | Relates to the volume and polarizability of the molecule |

Rational Design of Novel Analogs with Modified Activity Profiles

The insights gained from SAR and QSAR studies form the foundation for the rational design of novel analogs of this compound with potentially improved or modified activity profiles. This approach involves the targeted modification of the lead structure to enhance desired properties while minimizing undesirable ones.

The design of new analogs can focus on several strategies:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or selectivity. For example, replacing a methyl group with a trifluoromethyl group to alter electronic properties and lipophilicity.

Scaffold Hopping: Replacing the core chemical structure with a different one that maintains the key pharmacophoric features required for activity.

Conformational Restriction: Introducing structural elements that lock the molecule into its bioactive conformation, potentially increasing its affinity for the target.

By systematically applying these design principles, researchers can create new generations of compounds with tailored biological activities, potentially leading to the discovery of more effective and selective agents.

In Silico Screening and Virtual Ligand Design

In the quest for novel bioactive molecules, computational methods such as in silico screening and virtual ligand design have become indispensable tools. These approaches allow for the rapid assessment of large libraries of virtual compounds against a specific biological target, saving significant time and resources compared to traditional high-throughput screening. For derivatives of this compound, these computational techniques are instrumental in predicting their potential biological activity and guiding the synthesis of more potent analogs.

The fundamental principle of in silico screening involves the use of computer models to predict the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as an enzyme or a protein. This is often achieved through molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is typically quantified by a scoring function, which estimates the binding affinity.

Virtual ligand design, on the other hand, is a more focused approach where new molecules are designed or existing ones are modified in silico to improve their interaction with a target receptor. This process often relies on the structural information of the receptor's binding site and the structure-activity relationship (SAR) data of known ligands.

For a compound like this compound, in silico studies would typically begin with the identification of a potential biological target. Given that many N-phenylamides exhibit herbicidal properties, a relevant target could be an enzyme crucial for plant survival, such as protoporphyrinogen (B1215707) oxidase (PPO).

A hypothetical in silico screening workflow for this compound and its analogs against a plant PPO enzyme might involve the following steps:

Preparation of the Receptor and Ligand Library: The three-dimensional structure of the target enzyme is obtained from a protein database or generated through homology modeling. A virtual library of ligands, including this compound and its derivatives with various substitutions, is created.

Molecular Docking: Each ligand from the library is docked into the active site of the receptor. The docking algorithm samples a wide range of conformations and orientations of the ligand within the binding pocket.

Scoring and Ranking: The resulting poses are scored based on their predicted binding affinity. Ligands with the best scores are considered potential hits.

The following interactive table illustrates the type of data that would be generated from such a molecular docking study. The docking scores are hypothetical and are used here for illustrative purposes to show how different substitutions on the parent molecule could influence the predicted binding affinity.

| Compound ID | R1-group (propanamide) | R2-group (phenyl ring) | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Parent | -Cl | 4-Cl, 2-Me | -7.8 | ARG-55, TYR-321, ILE-150 |

| Analog-1 | -F | 4-Cl, 2-Me | -7.5 | ARG-55, TYR-321 |

| Analog-2 | -Cl | 4-Br, 2-Me | -8.1 | ARG-55, TYR-321, ILE-150, PHE-400 |

| Analog-3 | -Cl | 4-Cl, 2-Et | -7.9 | ARG-55, TYR-321, ILE-150 |

| Analog-4 | -OH | 4-Cl, 2-Me | -6.9 | ARG-55, SER-148 |

Based on these hypothetical results, virtual ligand design could be employed to further optimize the parent structure. For instance, the improved docking score of Analog-2 suggests that a larger halogen at the 4-position of the phenyl ring might lead to enhanced binding, possibly due to stronger hydrophobic interactions with a specific pocket in the receptor.

Furthermore, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. This helps in prioritizing candidates with favorable pharmacokinetic profiles for synthesis and further testing. The table below provides an example of a predicted ADMET profile for this compound and its virtual analogs.

| Compound ID | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Predicted Toxicity |

| Parent | 248.11 | 3.8 | 1 | 1 | Low |

| Analog-1 | 231.66 | 3.7 | 1 | 1 | Low |

| Analog-2 | 292.56 | 4.1 | 1 | 1 | Moderate |

| Analog-3 | 262.14 | 4.0 | 1 | 1 | Low |

| Analog-4 | 229.67 | 3.1 | 2 | 2 | Low |

By combining the insights from molecular docking and ADMET prediction, researchers can design novel derivatives of this compound with a higher probability of exhibiting the desired biological activity and drug-like properties. This iterative cycle of in silico design, synthesis, and biological evaluation is a cornerstone of modern drug and agrochemical discovery.

Bioremediation and Phytoremediation Research

Enhancement Strategies for Bioremediation Processes

While research exists for the bioremediation of other chloroanilide and chloroacetanilide herbicides, the strict requirement to focus exclusively on "2-chloro-N-(4-chloro-2-methylphenyl)propanamide" prevents the inclusion of information on related but distinct chemical compounds.

It is important to note that the absence of published research does not necessarily mean that this compound is not biodegradable or that it has no phytoremediation potential, but rather that such studies have not been made publicly available.

Ecological Interactions and Environmental Impact Research Non Human Focus

Impact on Non-Target Organisms (e.g., Aquatic Life, Soil Microbes)

No peer-reviewed studies or environmental reports were identified that investigated the impact of 2-chloro-N-(4-chloro-2-methylphenyl)propanamide on non-target organisms.

Observed Ecological Toxicity to Aquatic Organisms

There is no available data on the ecological toxicity of this compound to aquatic organisms such as fish, invertebrates, or algae. Consequently, no toxicological endpoints (e.g., LC50, EC50) can be reported.

Effects on Soil Microbial Communities and Enzyme Activity

Research on the effects of this compound on soil microbial communities and their enzymatic activities has not been published in the accessible scientific literature. Therefore, its impact on soil health and nutrient cycling remains unknown.

Environmental Transport and Partitioning in Ecosystems

Information regarding the environmental fate, transport, and partitioning of this compound in various environmental compartments is not available.

Modeling of Environmental Distribution (e.g., Air, Water, Soil, Sediment)

No studies employing environmental models to predict the distribution of this compound in the air, water, soil, or sediment have been found.

Bioaccumulation Potential in Non-Target Organisms

There is no data available to assess the bioaccumulation potential of this compound in non-target organisms. As a result, its potential to magnify in food chains cannot be determined.

Research on Herbicide Resistance Mechanisms in Weeds

No literature was found that discusses this compound in the context of herbicide resistance mechanisms in weeds, either as a primary subject of study or as an analogue for other herbicides.

Molecular Mechanisms of Target-Site Resistance

Target-site resistance (TSR) arises from genetic modifications at the herbicide's specific site of action within the plant, which reduces the binding affinity of the herbicide to its target protein. uppersouthplatte.orgnih.gov For the chemical family to which this compound belongs, the primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. researchgate.netekb.egekb.egresearchgate.net This is achieved by inhibiting the elongase enzymes responsible for the elongation of fatty acids. researchgate.net It is proposed that chloroacetamide herbicides covalently bind to an active-site cysteine of the condensing enzyme within the VLCFA elongase complex, thereby inactivating it. nih.gov

Theoretically, target-site resistance to this compound would involve specific mutations in the gene encoding the VLCFA elongase enzyme. Such mutations would alter the amino acid sequence of the protein, particularly at or near the herbicide's binding site. This alteration would prevent the herbicide from effectively binding to and inhibiting the enzyme, allowing VLCFA synthesis to continue even in the presence of the herbicide.

While this mechanism is well-documented for other classes of herbicides, such as the photosystem II inhibitors where mutations in the psbA gene are common, specific research identifying mutations in the VLCFA elongase gene that confer resistance to this compound in weed populations is not extensively documented in the available literature. uppersouthplatte.orgnih.govagriculturejournals.cz The study of TSR in response to this specific compound remains an area requiring further investigation to fully understand the potential for this mode of resistance evolution in weed species.

Non-Target-Site Resistance Mechanisms (e.g., Enhanced Metabolism)

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govnih.govresearchgate.net The most prominent NTSR mechanism against chloroacetamide herbicides, including this compound, is enhanced metabolic detoxification. uppersouthplatte.orgresearchgate.netnih.govillinois.edudur.ac.uk

Enhanced metabolism is often mediated by the increased activity or expression of certain enzyme families, primarily Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s). nih.govnih.govresearchgate.netnih.gov

Glutathione S-transferases (GSTs):

GSTs are a superfamily of enzymes that play a crucial role in the detoxification of a wide range of xenobiotics, including herbicides. nih.govillinois.edu They catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione. nih.govdur.ac.uk This process increases the water solubility of the herbicide and renders it non-toxic, facilitating its subsequent sequestration into vacuoles or transport out of the cell. illinois.edu

Research on various weed species has demonstrated a strong correlation between the level of GST activity and tolerance to chloroacetamide herbicides. For instance, studies on weeds such as Setaria faberi have shown that GSTs are pivotal in determining their relative tolerance to chloroacetanilides. dur.ac.uk In some cases of resistance to the related herbicide S-metolachlor, an upregulation in the expression of specific GST genes has been observed in resistant weed populations. nih.gov

The table below illustrates the differential GST activity towards a chloroacetamide herbicide in various plant species, highlighting the role of this enzyme in herbicide tolerance.

| Plant Species | GST Activity (nmol conjugate/mg protein/min) | Herbicide Tolerance Level |

| Zea mays (Corn) | 150 | High |

| Setaria faberi (Giant Foxtail) | 75 | Moderate |

| Abutilon theophrasti (Velvetleaf) | 20 | Low |

This table is a representative example based on generalized findings and not from a specific study on this compound.

Cytochrome P450 Monooxygenases (P450s):

The P450 enzyme superfamily is another critical component of NTSR, involved in the metabolism of a broad spectrum of herbicides. nih.govresearchgate.netnih.govfrontiersin.org These enzymes typically introduce an oxygen atom into the herbicide molecule, a reaction that can either directly detoxify the compound or prepare it for subsequent conjugation by enzymes like GSTs. nih.gov While the role of P450s in conferring resistance to many herbicide classes is well-established, their specific contribution to the metabolism of this compound in resistant weeds is an area of ongoing research.

Advanced Research Directions and Emerging Topics

Application of 'Omics Technologies (Genomics, Proteomics, Metabolomics) to Study Compound Interactions

'Omics technologies offer a powerful lens to investigate the molecular-level interactions of 2-chloro-N-(4-chloro-2-methylphenyl)propanamide. By simultaneously analyzing large sets of biological molecules, researchers can uncover the complex responses of organisms to chemical exposure.

Genomics can be employed to identify genes and genetic pathways that are affected by this compound. For instance, studies on related chloroacetanilide herbicides have utilized genomic approaches to understand mechanisms of herbicide resistance in weeds and crops. mdpi.com Such research can pinpoint specific gene mutations or alterations in gene expression that confer tolerance, providing valuable information for the development of more effective and selective herbicides or for engineering crop resistance.

Proteomics , the large-scale study of proteins, can reveal how this compound alters protein expression and function. A quantitative proteomics study on the chloroacetanilides acetochlor (B104951), alachlor (B1666766), and propachlor (B1678252) in human cells revealed that these compounds induce the misfolding of numerous cellular proteins, particularly those with reactive cysteine residues. nih.govacs.orgchemrxiv.org This suggests that a similar mechanism of protein destabilization could be a key aspect of the biological activity of this compound. Proteomic analysis could identify the specific protein targets of this compound, shedding light on its mode of action and potential toxicity.

Metabolomics , which focuses on the complete set of small-molecule metabolites within a biological system, can provide a snapshot of the physiological impact of this compound. mdpi.com Research on the herbicide alachlor has utilized metabolomics to understand its biodegradation mechanisms in microorganisms. researchgate.net By tracking the changes in metabolite profiles, scientists can identify the biochemical pathways disrupted by the compound and elucidate its degradation products in various organisms. nih.govnih.gov Multi-omics analyses in rice have even shown crosstalk between the circadian clock and the response to herbicide application at the metabolome level. frontiersin.org

| 'Omics Technology | Potential Application for this compound | Related Findings in Chloroacetanilides |

| Genomics | Identifying genes involved in resistance and susceptibility. | Uncovering resistance mechanisms in weeds. mdpi.com |

| Proteomics | Characterizing protein targets and cellular stress responses. | Herbicides induce protein misfolding. nih.govacs.orgchemrxiv.org |

| Metabolomics | Elucidating metabolic pathways and degradation products. | Understanding biodegradation in microorganisms. researchgate.net |

Nanotechnology Applications in Controlled Release or Degradation Systems

Nanotechnology offers innovative solutions for both the effective delivery and the enhanced degradation of agrochemicals like this compound. These approaches aim to maximize efficacy while minimizing environmental contamination.

Controlled Release Systems: Nanoencapsulation involves enclosing the active herbicide within a nanoscale carrier. jchemrev.comjchemrev.comphytojournal.com This technology can provide several advantages, including:

Slow and targeted release: Ensuring the compound is available over a longer period and directed specifically to the target weeds. mdpi.comrsc.org

Improved stability: Protecting the herbicide from premature degradation by environmental factors such as sunlight. mdpi.com

Reduced environmental impact: Minimizing leaching into groundwater and runoff into surface waters. jchemrev.comrsc.org

Various nanomaterials, including polymers and clay minerals, are being explored for creating these "nanoherbicides". jchemrev.comrsc.org

Degradation Systems: Nanoparticles can also be utilized to accelerate the breakdown of this compound in contaminated soil and water. For example, nanoscale zero-valent iron (nZVI) has been shown to effectively degrade the chloroacetanilide herbicide alachlor through reductive dechlorination. researchgate.net Similarly, photocatalytic degradation using titanium dioxide (TiO2) nanoparticles under UV light has proven effective for removing chloroacetanilide herbicides from water. mdpi.com Silver nanoparticles integrated with carbonaceous 2D nanomaterials have also been investigated as electrocatalysts for the reductive dechlorination of these compounds. utb.cz

| Nanotechnology Application | Description | Potential Benefit for this compound |

| Controlled Release | Encapsulation in nanoparticles (e.g., polymers, clays). jchemrev.comrsc.org | Increased efficacy, reduced environmental contamination. jchemrev.commdpi.com |

| Degradation | Use of nanoparticles (e.g., nZVI, TiO2) to break down the compound. researchgate.netmdpi.com | Remediation of contaminated soil and water. |

Integration of Computational and Experimental Methodologies for Comprehensive Understanding

Combining computational modeling with experimental studies provides a synergistic approach to understanding the behavior and effects of this compound. This integration can accelerate research and reduce the reliance on time-consuming and expensive laboratory experiments.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or environmental fate. For chloroacetanilide herbicides, QSAR studies can be used to predict their transformation rates and potential carcinogenicity. By analyzing the structural features of this compound, QSAR models could estimate its herbicidal efficacy, toxicity, and persistence in the environment.

Molecular Docking and Pharmacophore Modeling are computational techniques used to predict how a molecule binds to a specific protein target. mdpi.com These methods could be used to identify the potential protein targets of this compound and to understand the molecular basis of its herbicidal activity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to study the electronic structure of molecules. DFT studies on chloroacetanilide herbicides have been used to investigate their degradation mechanisms, such as the nucleophilic substitution of the chlorine atom. mdpi.com This approach can provide detailed insights into the reactivity of this compound and its susceptibility to different degradation pathways.

The data generated from these computational models can then be validated and refined through targeted experimental studies, leading to a more robust and comprehensive understanding of the compound.

Development of Novel Analytical Probes and Sensors

Rapid, sensitive, and selective detection of this compound in environmental and biological samples is crucial for monitoring its presence and ensuring safety. The development of novel analytical probes and sensors is a key area of research.